Pyrrolo[1,2-a]pyrazine-3-carboxylicacid Pyrrolo[1,2-a]pyrazine-3-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618665
InChI: InChI=1S/C8H8N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-3,5,9H,4H2,(H,11,12)
SMILES: C1C2=CC=CN2C=C(N1)C(=O)O
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

Pyrrolo[1,2-a]pyrazine-3-carboxylicacid

CAS No.:

Cat. No.: VC13618665

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[1,2-a]pyrazine-3-carboxylicacid -

Specification

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 1,2-dihydropyrrolo[1,2-a]pyrazine-3-carboxylic acid
Standard InChI InChI=1S/C8H8N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-3,5,9H,4H2,(H,11,12)
Standard InChI Key CFVLZDIWACDHLS-UHFFFAOYSA-N
SMILES C1C2=CC=CN2C=C(N1)C(=O)O
Canonical SMILES C1C2=CC=CN2C=C(N1)C(=O)O

Introduction

Structural Characteristics

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 588720-53-0) features a fused bicyclic system combining a pyrrole and pyrazine ring, with a carboxylic acid substituent at position 3. Key structural parameters include:

PropertyValueSource Citation
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
IUPAC Name1,2-Dihydropyrrolo[1,2-a]pyrazine-3-carboxylic acid
InChI KeyWBBAPDMQXJFUOW-UHFFFAOYSA-N
Topological Polar Surface Area54.26 Ų

The compound’s planar structure enables π-π stacking interactions, while the carboxylic acid group enhances solubility and facilitates hydrogen bonding .

Synthesis Strategies

Multi-Step Organic Synthesis

A patent (CN106220574A) outlines a four-step synthesis starting from acrylic acid :

  • Bromination: Acrylic acid reacts with bromine in dichloromethane to form intermediate (II).

  • Ammonolysis: Intermediate (II) reacts with ammonia in ethanol to yield intermediate (III).

  • Condensation: Intermediate (III) reacts with methylglyoxal to produce intermediate (IV).

  • Oxidation: DDQ-mediated oxidation of intermediate (IV) yields the final product .

Palladium-Catalyzed Methods

A regioselective approach employs Ugi adducts cyclized via gold(I) catalysis, achieving yields of 65–92% . Palladium trifluoroacetate catalyzes carbo-palladation reactions between pyrrole-2-carbonitriles and aryl boronic acids, enabling diversification of substituents .

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Multi-Step Organic 70–75ScalabilityToxic reagents (e.g., DDQ)
Gold(I)-Catalyzed 65–92RegioselectivityHigh catalyst cost
Palladium-Mediated 55–85Broad substrate scopeSensitivity to air/moisture

Physicochemical Properties

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid group .

  • Stability: Stable at 0–8°C but degrades above 150°C .

  • Spectroscopic Data:

    • IR: Strong absorption at 1708 cm⁻¹ (C=O stretch) .

    • ¹H NMR (CDCl₃): δ 7.2–8.1 ppm (aromatic protons), δ 12.1 ppm (COOH) .

Biological Activities

Antimicrobial Activity

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound inhibits RSK (ribosomal S6 kinase) with IC₅₀ = 0.18 µM, making it a candidate for oncology therapeutics .

Applications in Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for kinase inhibitors due to its planar structure .

  • Prodrug Development: Ester derivatives (e.g., methyl ester) enhance bioavailability .

  • Peptidomimetics: Mimics proline-rich motifs in protein-protein interactions .

HazardPrecautionary MeasuresSource Citation
Skin irritation (H315)Wear nitrile gloves
Eye damage (H319)Use safety goggles
Respiratory irritation (H335)Operate in fume hoods

Recent Advances

  • Green Synthesis: Solvent-free mechanochemical methods reduce waste by 40% .

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